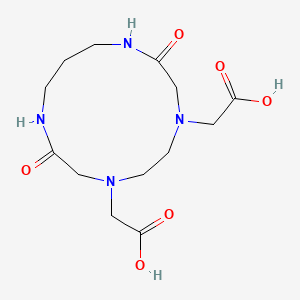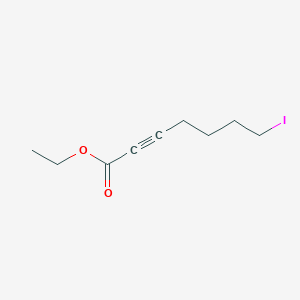
Ethyl 7-iodo-2-heptynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-iodo-2-heptynoate: is an organic compound with the molecular formula C9H13IO2 It is a derivative of heptynoic acid, where the ethyl ester is substituted with an iodine atom at the seventh position and a triple bond at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-iodo-2-heptynoate typically involves the iodination of a heptynoic acid derivative. One common method is the reaction of 7-heptynoic acid with iodine in the presence of a suitable catalyst, followed by esterification with ethanol. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 7-iodo-2-heptynoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The triple bond can be reduced to a double or single bond using hydrogenation catalysts.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution: Formation of 7-substituted heptynoates.
Reduction: Formation of ethyl 7-iodo-2-heptenoate or ethyl 7-iodoheptanoate.
Oxidation: Formation of 7-iodoheptynoic acid.
Applications De Recherche Scientifique
Chemistry: Ethyl 7-iodo-2-heptynoate is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine: In biological research, this compound can be used to study the effects of iodine-containing molecules on cellular processes. It may also serve as a precursor for the synthesis of bioactive compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ethyl 7-iodo-2-heptynoate involves its reactivity due to the presence of the iodine atom and the triple bond. The iodine atom can participate in electrophilic substitution reactions, while the triple bond can undergo addition reactions. These reactive sites make the compound versatile in various chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl 7-bromo-2-heptynoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 7-chloro-2-heptynoate: Contains a chlorine atom instead of iodine.
Ethyl 7-fluoro-2-heptynoate: Contains a fluorine atom instead of iodine.
Uniqueness: Ethyl 7-iodo-2-heptynoate is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can influence the reactivity and selectivity of the compound in chemical reactions, making it distinct from its bromo, chloro, and fluoro counterparts.
Propriétés
Numéro CAS |
90642-54-9 |
|---|---|
Formule moléculaire |
C9H13IO2 |
Poids moléculaire |
280.10 g/mol |
Nom IUPAC |
ethyl 7-iodohept-2-ynoate |
InChI |
InChI=1S/C9H13IO2/c1-2-12-9(11)7-5-3-4-6-8-10/h2-4,6,8H2,1H3 |
Clé InChI |
DQBKCQHSLWIYIS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


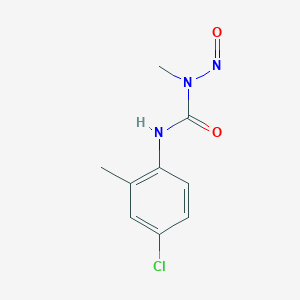
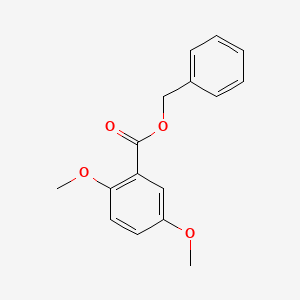
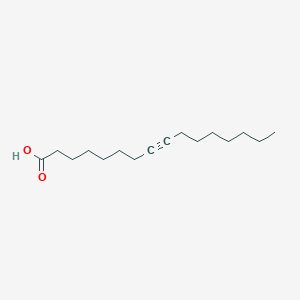
silane](/img/structure/B14350178.png)

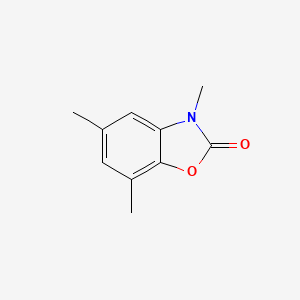
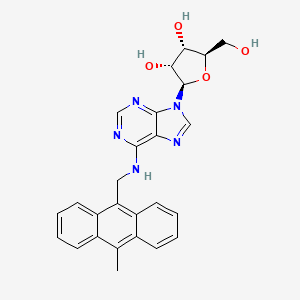

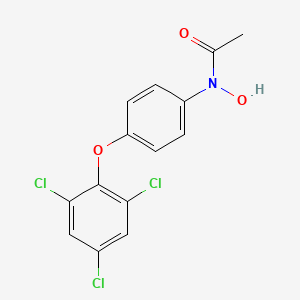
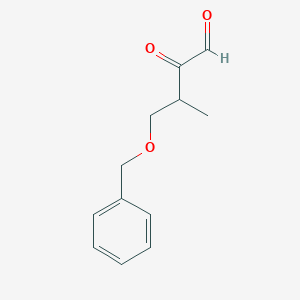
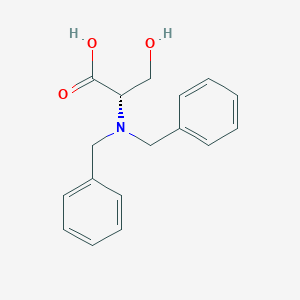
![4-[(4-Chlorophenyl)(phenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B14350237.png)
